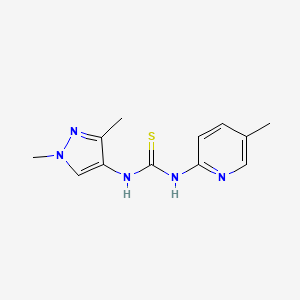![molecular formula C21H16ClN3O4S B10942501 methyl 3-chloro-6-({[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B10942501.png)
methyl 3-chloro-6-({[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-6-({[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a pyrazole moiety, and various functional groups such as chloro, methoxy, and ester groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-6-({[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Functional Group Modifications: The chloro, methoxy, and ester groups are introduced through substitution reactions, esterification, and other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-({[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and benzothiophene moieties.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while ester hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-chloro-6-({[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-({[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 3-chloro-6-({[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives and pyrazole-containing compounds. Similar compounds include:
This compound: Differing in the position or type of substituents.
Benzothiophene Derivatives: Compounds with variations in the benzothiophene core structure.
Pyrazole Derivatives: Compounds with different substituents on the pyrazole ring.
Properties
Molecular Formula |
C21H16ClN3O4S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
methyl 3-chloro-6-[[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S/c1-28-13-6-3-11(4-7-13)15-10-16(25-24-15)20(26)23-12-5-8-14-17(9-12)30-19(18(14)22)21(27)29-2/h3-10H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
HRQXFLUPQXYDPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC4=C(C=C3)C(=C(S4)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propan-2-yl 1-ethyl-4-[({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-3-carboxylate](/img/structure/B10942442.png)
![2-{4-[(4-fluorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942450.png)

![N-(2,6-dichlorophenyl)-2-{[4-(naphthalen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10942459.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B10942463.png)
![(E)-3-{4-Methoxy-3-[(2-pyridylsulfanyl)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one](/img/structure/B10942468.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10942472.png)
![(5Z)-5-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10942480.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10942483.png)
![{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone](/img/structure/B10942489.png)
![11-(difluoromethyl)-5-(2,5-dimethylphenyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10942491.png)
![5-(4-methoxyphenyl)-3-methyl-7-sulfanyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B10942516.png)
